Cas no 1516117-36-4 (2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid)

2-{4H,5H,6H-シクロペンタビチオフェン-2-イル}酢酸は、シクロペンタビチオフェン骨格に酢酸基が結合した有機化合物です。この化合物は、複素環式化合物の合成中間体として有用であり、特に医薬品や機能性材料の開発において重要な役割を果たします。その特長として、高い反応性と安定性を兼ね備えており、求電子置換反応や縮合反応に適しています。また、チオフェン環の電子豊富性により、π共役系材料の構築にも応用可能です。実験室規模から工業的生産まで、多様な合成条件に対応できる点が利点です。

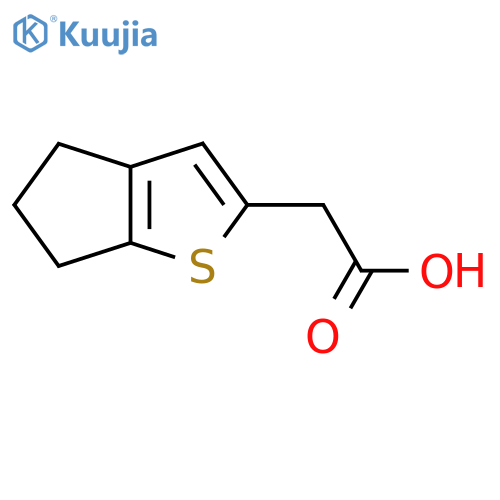

1516117-36-4 structure

商品名:2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid

2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid

- 1516117-36-4

- 2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid

- EN300-1734758

-

- インチ: 1S/C9H10O2S/c10-9(11)5-7-4-6-2-1-3-8(6)12-7/h4H,1-3,5H2,(H,10,11)

- InChIKey: CGFGVZIGDJTAFD-UHFFFAOYSA-N

- ほほえんだ: S1C(CC(=O)O)=CC2=C1CCC2

計算された属性

- せいみつぶんしりょう: 182.04015073g/mol

- どういたいしつりょう: 182.04015073g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1734758-10.0g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 10g |

$5283.0 | 2023-06-04 | ||

| Enamine | EN300-1734758-0.25g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 0.25g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1734758-5.0g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 5g |

$3562.0 | 2023-06-04 | ||

| Enamine | EN300-1734758-2.5g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 2.5g |

$2408.0 | 2023-09-20 | ||

| Enamine | EN300-1734758-1g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 1g |

$1229.0 | 2023-09-20 | ||

| Enamine | EN300-1734758-10g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 10g |

$5283.0 | 2023-09-20 | ||

| Enamine | EN300-1734758-1.0g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1734758-0.1g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 0.1g |

$1081.0 | 2023-09-20 | ||

| Enamine | EN300-1734758-0.05g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 0.05g |

$1032.0 | 2023-09-20 | ||

| Enamine | EN300-1734758-0.5g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetic acid |

1516117-36-4 | 0.5g |

$1180.0 | 2023-09-20 |

2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

1516117-36-4 (2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量